N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide
- (2,5-Difluorobenzyl)(2-methoxy-5-nitrophenyl)amine
- 2,4-Difluorobenzylamine
Uniqueness
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the benzyl group and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11F2N3 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-5-4-11(15-16)14-7-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
SEEBGMLBPJXYTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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